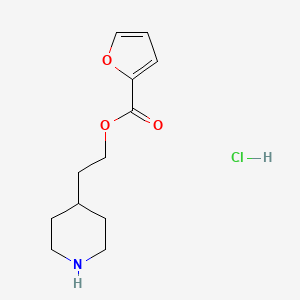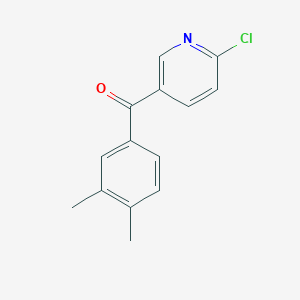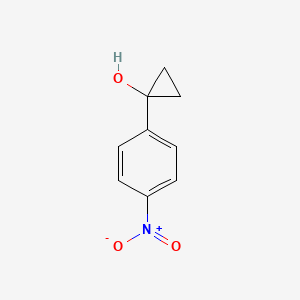![molecular formula C11H12N4OS B1392521 1-[1,2,5]噻二唑并[3,4-b]吡啶-7-基哌啶-4-甲醛 CAS No. 1242873-84-2](/img/structure/B1392521.png)
1-[1,2,5]噻二唑并[3,4-b]吡啶-7-基哌啶-4-甲醛
描述
“1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde” is a heterocyclic compound with the molecular formula C11H12N4OS and a molecular weight of 248.30 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of the compound isO=CC1CCN(CC1)c2ccnc3nsnc23 . This indicates that the compound contains a piperidine ring attached to a thiadiazolo-pyridine ring via a carbon-aldehyde group . Physical and Chemical Properties Analysis
The compound is a solid . Its predicted boiling point is 416.3±45.0 °C, and its predicted density is 1.447±0.06 g/cm3 . The predicted pKa is 4.48±0.50 .科学研究应用
光物理性质和应用
电致变色中的噻二唑并[3,4-c]吡啶类似物
与指定化合物类似的噻二唑并[3,4-c]吡啶衍生物已被研究其在电致变色应用中的潜力。研究表明,这些化合物,包括基于 PT 的供体-受体型共轭聚合物,表现出显着的电子受体能力、独特的性质和在电致变色中的潜在优势。例如,一种基于噻二唑并[3,4-c]吡啶的聚合物 PEPTE,在电致变色器件中表现出较低的带隙、良好的氧化还原活性、稳定性和快速的转换时间 (Ming 等,2015).
吡唑并[3,4-b]吡啶衍生物的荧光性质
合成了含有吡唑并[3,4-b]吡啶的化合物,其结构与指定化合物相似,并分析了它们的荧光性质。这些化合物根据存在的取代基表现出不同的吸收和发射性质,表明在光物理研究中具有应用潜力 (Patil 等,2010).
在有机场效应晶体管 (OFET) 中的用途
合成了结构与本化合物相似的噻二唑并[3,4-c]吡啶基共聚物,并对其在 OFET 中的潜力进行了评估。这些共聚物具有良好的光物理特性,如强光吸收、热稳定性和适当的 HOMO-LUMO 能级,已显示出作为 OFET 中活性材料的希望,表明类似化合物具有潜在的应用领域 (Bathula 等,2016).
作用机制
Target of Action
Compounds with similar structures have been reported to interact with various biological targets such as tryptophan 2,3-dioxygenase (tdo2), glutaminase (gls1), dipeptidyl peptidase iv (dpp-4), g protein-coupled receptor (gpr65), dna-dependent protein kinase (dna-pk), and methionine aminopeptidase 2 (metap-2) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways related to their targets .
Result of Action
Compounds with similar structures have been reported to exhibit anticancer, antidiabetic, and antibacterial properties .
Action Environment
The reaction of similar compounds in aprotic dipolar solvents like dmf was facilitated and occurred much faster than in less polar organic solvents like chloroform .
生化分析
Biochemical Properties
1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to act as an inhibitor of tryptophan 2,3-dioxygenase, an enzyme involved in the catabolism of tryptophan . Additionally, 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde interacts with glutaminase, dipeptidyl peptidase IV, and DNA-dependent protein kinase, modulating their activity and impacting various metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of G protein-coupled receptors, which play a crucial role in cell signaling . Additionally, 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde can alter gene expression by inhibiting DNA-dependent protein kinase, leading to changes in the transcriptional profile of cells . These effects can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it binds to the active site of tryptophan 2,3-dioxygenase, inhibiting its activity and reducing the catabolism of tryptophan . Similarly, it interacts with glutaminase and dipeptidyl peptidase IV, modulating their activity and impacting metabolic pathways . Additionally, 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde can influence gene expression by inhibiting DNA-dependent protein kinase, leading to changes in the transcriptional profile of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and receptors, resulting in prolonged changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and receptors without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound inhibits tryptophan 2,3-dioxygenase, impacting the catabolism of tryptophan and altering the levels of downstream metabolites . Additionally, it modulates the activity of glutaminase and dipeptidyl peptidase IV, affecting glutamine metabolism and peptide hydrolysis . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA-dependent protein kinase and influence gene expression . Additionally, it may accumulate in the cytoplasm, where it can modulate the activity of enzymes such as glutaminase and dipeptidyl peptidase IV .
属性
IUPAC Name |
1-([1,2,5]thiadiazolo[3,4-b]pyridin-7-yl)piperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-7-8-2-5-15(6-3-8)9-1-4-12-11-10(9)13-17-14-11/h1,4,7-8H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEOCVXZFQGPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C2=CC=NC3=NSN=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid](/img/structure/B1392444.png)


![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)
![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)


![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)
![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)

